molecular formula C13H11ClN2O B2485695 N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide CAS No. 2361641-24-7

N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide

Cat. No. B2485695
CAS RN: 2361641-24-7
M. Wt: 246.69
InChI Key: YGDZXLHFWWFZGR-UHFFFAOYSA-N
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Description

Prop-2-enamide, also known as acrylamide, is a white odorless solid that is soluble in water and several organic solvents . It is a vinyl-substituted primary amide .


Synthesis Analysis

Acrylamide can be prepared by the hydration of acrylonitrile, which is catalyzed enzymatically . In a study, two prop-2-enamide-based polyelectrolytes were synthesized and evaluated as property enhancers in aqueous bentonite mud .


Molecular Structure Analysis

The molecular formula of prop-2-enamide is C3H5NO . It is a vinyl-substituted primary amide .


Physical And Chemical Properties Analysis

Prop-2-enamide has a molecular weight of 71.08 g/mol. It has a boiling point of 125 °C, a density of 1.12 g/cm3 at 30 °C, and a melting point of 84 °C . It is soluble in water, with a solubility of 2040 g/l .

Safety and Hazards

Prop-2-enamide is toxic if swallowed and harmful in contact with skin or if inhaled. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause genetic defects and cancer, and is suspected of damaging fertility. It can cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

High molecular weight polyacrylamide is commonly used as a flocculant in water and wastewater treatment, as a soil conditioner, and as a viscosity modifier and friction reducer in both enhanced oil recovery and high volume hydraulic fracturing . These applications can result in significant environmental challenges, both in water management and in contamination of local water supplies after accidental spills .

properties

IUPAC Name

N-(4-chloro-3-methylquinolin-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-3-11(17)16-10-6-4-5-9-12(14)8(2)7-15-13(9)10/h3-7H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDZXLHFWWFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-methylquinolin-8-yl)prop-2-enamide

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